molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6

6'-Hydroxy Doxazosin

Cat. No. B020601
M. Wt: 467.5 g/mol
InChI Key: CAWNIHKSMVDTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Hydroxy Doxazosin is a derivative of Doxazosin . Doxazosin is a quinazoline compound that selectively inhibits the alpha1 subtype of alpha-adrenergic receptors . It is used to treat hypertension (high blood pressure) and improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

6’-Hydroxy Doxazosin is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Doxazosin .


Molecular Structure Analysis

The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6 . It has a molecular weight of 467.47 .


Chemical Reactions Analysis

Doxazosin undergoes extensive hepatic metabolism to active metabolites, primarily via CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . A study identified 34 metabolites of Doxazosin in rats . Four human CYP enzymes could catalyze Doxazosin to produce metabolites, but their preferences seemed different .


Physical And Chemical Properties Analysis

The solubilities of Doxazosin forms A and F at 25°C in methanol are 3.5 and 7.7 mg/mL, and in water, they are 3.8 and 6.2 mg/mL, respectively .

Scientific Research Applications

  • Antioxidant Properties and Cardiovascular Health : Metabolites of Doxazosin, including 6'-Hydroxy Doxazosin, show potential antioxidant properties. These properties might aid in preventing atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994). However, treatment with Doxazosin for 8 weeks did not affect ex vivo LDL oxidation in hypertensive male subjects (Brude et al., 1999).

  • Cancer Treatment : Doxazosin has shown efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, with mechanisms independent of the alpha1-adrenergic receptor (Hui, Fernando, & Heaney, 2008). It also effectively inhibits prostate and bladder cancer cell growth (Siddiqui et al., 2005) and promotes tissue remodeling and apoptosis in prostate lobes (Justulin, Delella, & Felisbino, 2008).

  • Substance Abuse Treatment : Doxazosin treatment shows greater effectiveness in cocaine use disorder patients with genetically lower dopamine levels, indicating its potential in personalized medicine (Zhang et al., 2019).

  • Metabolic Syndrome and Hypertension : Doxazosin, in combination with insulin, can effectively lower free fatty acids in insulin-resistant conditions (Swindell & Valentine, 1989). It's also a promising therapy for patients with metabolic syndrome, hypertension, and benign prostatic hyperplasia (Nowak, Jarosz-Popek, & Postuła, 2021).

  • Bone Metabolism : Doxazosin increases osteogenic stem cell differentiation, suggesting its protective effects on fracture risk and potential applications in bone metabolism (Choi et al., 2011).

  • Prostate Health : Doxazosin induces apoptosis in prostate cells through a Fas-mediated pathway, offering potential treatment for prostate cancer (Garrison & Kyprianou, 2006).

Safety And Hazards

Doxazosin may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908129
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxy Doxazosin

CAS RN

102932-29-6
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Hydroxy Doxazosin
Reactant of Route 2
6'-Hydroxy Doxazosin
Reactant of Route 3
6'-Hydroxy Doxazosin
Reactant of Route 4
Reactant of Route 4
6'-Hydroxy Doxazosin
Reactant of Route 5
Reactant of Route 5
6'-Hydroxy Doxazosin
Reactant of Route 6
Reactant of Route 6
6'-Hydroxy Doxazosin

Citations

For This Compound
2
Citations
B Kaye, NJ Cussans, JK Faulkner… - British journal of …, 1986 - Wiley Online Library
… Thus for the radiometabolite, peaks in the mass spectrum at m/, 467(M+), 316, 288, 259, 233, 221, 205 and 178 were also observed in the spectrum of the standard 6'-hydroxy doxazosin…
Number of citations: 86 bpspubs.onlinelibrary.wiley.com
RJ Weaver - 1990 - search.proquest.com
Cytochrome P450, the terminal oxidase of the mixed function oxidase system which metabolises a wide variety of drugs, occurs as a multigene superfamily of different forms. The role of …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.